molecular formula C19H18N2O2S B298291 (2E,5E)-5-(4-ethoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one

(2E,5E)-5-(4-ethoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one

Cat. No. B298291
M. Wt: 338.4 g/mol
InChI Key: KWAZHKZKMKKBCG-WSRIWQLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E,5E)-5-(4-ethoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one, also known as EBT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EBT is a thiazolidinone derivative that exhibits various biological activities, including antioxidant, anti-inflammatory, antitumor, and antimicrobial properties.

Mechanism of Action

The mechanism of action of (2E,5E)-5-(4-ethoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one is not fully understood. However, studies have shown that (2E,5E)-5-(4-ethoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one exerts its biological activities by modulating various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. (2E,5E)-5-(4-ethoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one has been shown to inhibit the activation of NF-κB, which is a key regulator of inflammation and tumorigenesis. (2E,5E)-5-(4-ethoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one also inhibits the activation of MAPK, which is involved in cell proliferation, differentiation, and apoptosis. Furthermore, (2E,5E)-5-(4-ethoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one activates the PI3K/Akt pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
(2E,5E)-5-(4-ethoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one exhibits various biochemical and physiological effects, including antioxidant, anti-inflammatory, antitumor, and antimicrobial activities. (2E,5E)-5-(4-ethoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one has been shown to scavenge free radicals and inhibit lipid peroxidation, which can prevent oxidative stress-induced damage. (2E,5E)-5-(4-ethoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one also inhibits the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, which can reduce inflammation. Furthermore, (2E,5E)-5-(4-ethoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one exhibits potent antitumor activity by inducing apoptosis and inhibiting cell proliferation. (2E,5E)-5-(4-ethoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one also exhibits antimicrobial activity against various pathogens, including bacteria, fungi, and viruses.

Advantages and Limitations for Lab Experiments

(2E,5E)-5-(4-ethoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one has several advantages for lab experiments. (2E,5E)-5-(4-ethoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one is easy to synthesize, and the synthesis method is simple and efficient. (2E,5E)-5-(4-ethoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one exhibits potent biological activities, making it a promising candidate for drug development. However, (2E,5E)-5-(4-ethoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one also has some limitations. (2E,5E)-5-(4-ethoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one has poor solubility in water, which can limit its application in aqueous systems. Furthermore, (2E,5E)-5-(4-ethoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one exhibits low bioavailability, which can limit its efficacy in vivo.

Future Directions

There are several future directions for the research on (2E,5E)-5-(4-ethoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one. One possible direction is to develop (2E,5E)-5-(4-ethoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one derivatives with improved solubility and bioavailability. Another direction is to investigate the mechanism of action of (2E,5E)-5-(4-ethoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one in more detail, which can provide insights into its biological activities. Furthermore, the potential applications of (2E,5E)-5-(4-ethoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one in various fields, including material science and agriculture, can also be explored. Overall, the research on (2E,5E)-5-(4-ethoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one has great potential for the development of new drugs and materials with beneficial properties.

Synthesis Methods

(2E,5E)-5-(4-ethoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-ethoxybenzaldehyde and thiosemicarbazide in ethanol, followed by the addition of methyl iodide and phenyl isothiocyanate. The resulting product is (2E,5E)-5-(4-ethoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one, which can be purified by recrystallization.

Scientific Research Applications

(2E,5E)-5-(4-ethoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. (2E,5E)-5-(4-ethoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one exhibits antioxidant, anti-inflammatory, antitumor, and antimicrobial properties, making it a promising candidate for drug development. (2E,5E)-5-(4-ethoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. (2E,5E)-5-(4-ethoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one also exhibits potent antioxidant and anti-inflammatory activities, which can be beneficial in the treatment of various diseases, including cardiovascular diseases, diabetes, and neurodegenerative diseases.

properties

Product Name

(2E,5E)-5-(4-ethoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one

Molecular Formula

C19H18N2O2S

Molecular Weight

338.4 g/mol

IUPAC Name

(5E)-5-[(4-ethoxyphenyl)methylidene]-3-methyl-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H18N2O2S/c1-3-23-16-11-9-14(10-12-16)13-17-18(22)21(2)19(24-17)20-15-7-5-4-6-8-15/h4-13H,3H2,1-2H3/b17-13+,20-19?

InChI Key

KWAZHKZKMKKBCG-WSRIWQLKSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=NC3=CC=CC=C3)S2)C

SMILES

CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)C

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)C

Origin of Product

United States

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